Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime
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Overview
Description
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime is a chemical compound with the molecular formula C13H11NO3. It is a derivative of benzophenone, where the oxime group is attached to the carbonyl carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime typically involves the reaction of 2,4-dihydroxybenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl groups on the phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized as a UV absorber in sunscreens and other cosmetic products due to its ability to absorb UV radiation.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to absorb UV radiation makes it effective in protecting against UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dihydroxyphenyl)(phenyl)methanone: Similar structure but with hydroxyl groups at different positions.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime is unique due to its specific arrangement of hydroxyl groups and the presence of the oxime group. This unique structure contributes to its distinct chemical reactivity and applications, particularly in UV absorption and potential therapeutic effects.
Biological Activity
Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime, also known as (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime features hydroxyl groups that are critical for its biological interactions. The oxime group enhances the compound's ability to participate in hydrogen bonding and redox reactions, which are essential for its therapeutic effects.
Antioxidant Activity
Research indicates that (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime exhibits antioxidant properties . The phenolic structure contributes to its ability to scavenge free radicals and inhibit oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties . It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of hydroxyl groups enhances its interaction with biological targets, potentially leading to reduced inflammation in tissues.
Anticancer Activity
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime has shown promising results in anticancer research . Studies reveal that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of COX and LOX | |
Anticancer | Induction of apoptosis |
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, indicating strong antioxidant activity.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime effectively mitigates inflammatory responses.
Case Study 3: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime on various cancer cell lines including breast and colon cancer. The findings indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO3/c15-10-6-7-11(12(16)8-10)13(14-17)9-4-2-1-3-5-9/h1-8,15-17H/b14-13+ |
InChI Key |
RQMFMNVYRBQXKO-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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